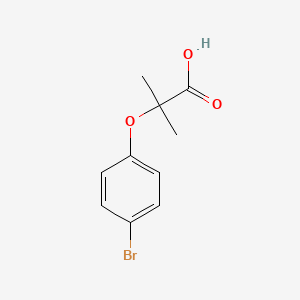

2-(4-Bromophenoxy)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUHXQTTOHIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322789 | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-69-7 | |

| Record name | 7472-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(4-Bromophenoxy)-2-methylpropanoic Acid

Bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium

A significant advancement in the synthesis of 2-(4-bromophenoxy)-2-methylpropanoic acid involves the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. nih.govpatsnap.comgoogle.com This method is noteworthy for its use of water as a solvent, avoiding the environmental and safety concerns associated with halogenated hydrocarbon solvents. nih.govpatsnap.com The reaction demonstrates excellent selectivity for the desired para-isomer, which is crucial for the purity of the final product. nih.govpatsnap.com

The bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium can be effectively carried out under acidic, alkaline, or neutral conditions. nih.govpatsnap.comgoogle.com The choice of pH significantly influences the reaction's selectivity and the resulting purity of the 2-(4-bromophenoxy)-2-methylpropanoic acid.

Under acidic conditions , the reaction proceeds in a heterogeneous mixture, with the solid starting material suspended in the aqueous medium. nih.govpatsnap.com In a typical procedure, 2-methyl-2-phenylpropanoic acid and water are charged into a reaction vessel, and bromine is added. The mixture is then heated to facilitate the reaction. google.com

For alkaline conditions , an alkali solution is used to create a homogeneous reaction mass. nih.govpatsnap.com This approach involves dissolving the 2-methyl-2-phenylpropanoic acid in an aqueous sodium bicarbonate solution before the addition of bromine. google.com

Neutral conditions are achieved by adjusting the pH of the reaction mixture to approximately 7 using an alkali solution, such as sodium carbonate, prior to and during the addition of bromine. nih.govpatsnap.comgoogle.com This method has been shown to yield the highest purity of the desired para-isomer. nih.govpatsnap.com

A primary challenge in the bromination of 2-methyl-2-phenylpropanoic acid is the formation of isomeric impurities, specifically the meta and ortho isomers. The presence of these isomers can complicate purification and affect the quality of subsequent products. patsnap.com The aqueous-based bromination method offers a significant advantage in minimizing these impurities. nih.govpatsnap.com

The selectivity for the para-isomer is highest under neutral conditions, which can yield a product with approximately 99% 2-(4-bromophenoxy)-2-methylpropanoic acid and only about 1% of the 2-(3-bromophenyl)-2-methylpropanoic acid (meta isomer). nih.govpatsnap.com Alkaline conditions also provide good selectivity, with the product containing around 98% of the para-isomer and 2% of the meta-isomer. nih.govpatsnap.com Acidic conditions are the least selective of the three, resulting in a product with about 95% para-isomer and 5% meta-isomer. nih.govpatsnap.com

| Reaction Condition | Content of 2-(4-Bromophenoxy)-2-methylpropanoic acid (para isomer) | Content of 2-(3-bromophenyl)-2-methylpropanoic acid (meta isomer) |

|---|---|---|

| Acidic | ~95% | ~5% |

| Alkaline | ~98% | ~2% |

| Neutral | ~99% | ~1% |

Following the bromination reaction, the recovery and purification of 2-(4-bromophenoxy)-2-methylpropanoic acid are critical steps to ensure a high-quality product. The specific techniques employed depend on the reaction conditions used.

In all cases, the initial step involves the acidification of the reaction mixture. nih.govpatsnap.comgoogle.com This is typically achieved by adding a strong acid, such as 5N hydrochloric acid, to lower the pH to a range of 1 to 2. google.com This acidification step protonates the carboxylate, causing the carboxylic acid to precipitate out of the aqueous solution.

After acidification, the product can be recovered through filtration or extraction . nih.govpatsnap.com Filtration is a straightforward method for isolating the precipitated solid product. nih.govpatsnap.com Alternatively, the aqueous solution can be extracted with a suitable organic solvent, such as dichloromethane. google.com The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product. google.com

Further purification can be achieved by suspending the crude solid in a non-polar solvent like hexanes and then filtering to recover the purified product. google.com Recrystallization from a solvent system such as aqueous methanol (B129727) can also be employed to enhance the purity of the final compound. google.com

Synthesis via Ester Intermediates (e.g., ethyl 2-(4-bromophenoxy)-2-methylpropanoate)

An alternative synthetic route to 2-(4-bromophenoxy)-2-methylpropanoic acid involves the use of an ester intermediate, such as ethyl 2-(4-bromophenoxy)-2-methylpropanoate. This pathway typically involves the formation of the ester followed by its conversion to the desired carboxylic acid.

One method for converting the ester intermediate to the final product is through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate. While the direct conversion to the carboxylic acid via hydrazinolysis is a multi-step process that first yields a hydrazide, the initial reaction with hydrazine is the key step.

A representative procedure for a structurally similar compound, methyl 2-(4-bromophenoxy)propionate, involves dissolving the ester in a solvent like methanol and then slowly adding hydrazine hydrate. The reaction mixture is then heated under reflux. After the reaction is complete, the mixture is concentrated and poured into water, causing the resulting hydrazide, 2-(4-bromophenoxy)propanohydrazide, to precipitate. This solid can then be filtered and recrystallized. This formation of the hydrazide is a critical step toward obtaining the carboxylic acid.

Alternative Synthetic Approaches

Utilizing 4-bromophenol (B116583) and Ethyl 2-bromo-2-methylpropanoate

A primary and versatile method for the synthesis of 2-aryloxy-2-methylpropanoic acid derivatives is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comyoutube.com In the context of synthesizing 2-(4-Bromophenoxy)-2-methylpropanoic acid, this approach would involve the reaction of 4-bromophenol with an ester of 2-bromo-2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropanoate.

The initial step of this synthesis is the deprotonation of 4-bromophenol using a suitable base, like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the more nucleophilic 4-bromophenoxide anion. youtube.com This anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromo-2-methylpropanoate. The reaction proceeds via an SN2 mechanism, where the phenoxide displaces the bromide leaving group, forming the ether linkage and yielding ethyl 2-(4-bromophenoxy)-2-methylpropanoate. masterorganicchemistry.com The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying procedures. These reactions combine multiple sequential steps into a single reaction vessel without the need for isolating intermediate compounds. nih.govbeilstein-journals.org While a specific one-pot protocol for 2-(4-Bromophenoxy)-2-methylpropanoic acid is not extensively detailed in the available literature, the principles can be applied.

Advanced Synthetic Strategies and Catalysis

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical challenges in the synthesis of substituted aromatic compounds. In the synthesis of related brominated phenylpropanoic acids, achieving high regioselectivity during the bromination of the aromatic ring is paramount to avoid the formation of undesired ortho and meta isomers. google.comgoogle.com

For instance, in the synthesis of the isomeric compound 2-(4-bromophenyl)-2-methylpropanoic acid, the direct bromination of 2-methyl-2-phenylpropanoic acid must be carefully controlled to favor substitution at the para position. The alkylpropanoic acid group is an ortho-, para-directing group in electrophilic aromatic substitution. Research has shown that conducting the bromination reaction in an aqueous medium, as opposed to traditional halogenated organic solvents, surprisingly yields the 4-bromo (para) isomer with high selectivity. google.comgoogle.com This method minimizes the formation of 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid, which are difficult to separate from the desired product. google.com The ability to direct the substitution to a specific position on the aromatic ring is a key aspect of modern synthetic strategy, ensuring higher purity of the final product. mdpi.comresearchgate.net

Below is a table summarizing the typical product distribution from the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, demonstrating the high regioselectivity achieved.

| Product/Intermediate | GC Purity (%) - Crude Product | GC Purity (%) - After Recrystallization |

| 2-(4-bromophenyl)-2-methylpropanoic acid | 94.4% | 99.2% |

| 2-(3-bromophenyl)-2-methylpropanoic acid | 5.5% | < 1% |

This data is representative of findings from studies on selective bromination. patsnap.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. A significant advancement in the synthesis of brominated aromatic compounds has been the move away from hazardous organic solvents. google.com Historically, reactions such as electrophilic bromination were often carried out in toxic and environmentally damaging solvents like carbon tetrachloride (CCl₄). patsnap.com

A notable green chemistry approach is the use of water as a solvent for the bromination of 2-methyl-2-phenylpropanoic acid. google.comgoogle.com This method not only avoids the use of halogenated hydrocarbons but also provides excellent selectivity for the desired para-brominated product. google.com The reaction can be performed under acidic, neutral, or alkaline conditions in an aqueous medium, offering flexibility and improved safety. google.com This shift to an aqueous solvent system represents a significant improvement in the environmental profile of the synthesis, reducing toxic waste and aligning with the principles of sustainable chemical manufacturing.

Characterization of Synthetic Products and Intermediates

The characterization of synthetic products and intermediates is essential to confirm their identity, purity, and structure. A variety of analytical techniques are employed for 2-(4-Bromophenoxy)-2-methylpropanoic acid and related compounds.

Gas Chromatography (GC): GC is frequently used to monitor the progress of the synthesis and to determine the purity of the final product. It is particularly effective for separating and quantifying the desired product from starting materials and isomeric impurities. google.compatsnap.com For example, GC analysis can accurately determine the percentage of para, meta, and ortho isomers in crude and purified product mixtures. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of the final compound and related substances like fenofibric acid. sielc.comresearchgate.netresearchgate.net Reversed-phase HPLC methods, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and acidified water, can effectively separate the target compound from any impurities. researchgate.net UV detection is typically employed for quantification, with a characteristic absorbance wavelength around 286 nm. sielc.comresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. researchgate.net

Crystallographic Methods: For crystalline solids, X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive structural proof.

Spectroscopic Analysis in Synthetic Confirmation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(4-Bromophenoxy)-2-methylpropanoic acid, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, the ether linkage, and the aromatic ring. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A sharp and strong absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage would likely appear in the 1200-1300 cm⁻¹ region. Furthermore, absorptions corresponding to the C-H stretching of the aromatic ring and the methyl groups would be observed around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Bromophenoxy)-2-methylpropanoic acid would be expected to show distinct signals for the different types of protons. The two methyl groups, being chemically equivalent, would likely appear as a singlet, integrating to six protons. The protons on the brominated aromatic ring would appear as a set of doublets in the aromatic region (typically 6.8-7.5 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For a structurally similar compound, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, the following ¹³C NMR chemical shifts have been reported and can be used as a reference: 24.5 (CH₃), 78.7 (quaternary C), 119.5 (aromatic C), 120.2 (aromatic C), 133.9 (aromatic C), 161.8 (aromatic C), 167.9 (C=O, amide), and 175.2 (C=O, carboxylic acid). For 2-(4-Bromophenoxy)-2-methylpropanoic acid, one would expect to see signals for the two equivalent methyl carbons, the quaternary carbon attached to the oxygen, the carbons of the brominated aromatic ring, and the carbonyl carbon of the carboxylic acid. The carbon attached to the bromine atom would show a characteristic chemical shift.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2-(4-Bromophenoxy)-2-methylpropanoic acid would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the presence of isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which would result in two molecular ion peaks (M and M+2) of nearly equal intensity. For the related compound, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, a molecular ion peak (M⁺) was observed at m/z 237, corresponding to its molecular weight.

Table 1: Spectroscopic Data for the Analogous Compound 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

| Spectroscopic Technique | Observed Data |

| ¹³C NMR (ppm) | 24.5 (CH₃), 78.7 (C-7), 119.5 (C-2, C-6), 120.2 (C-3, C-5), 133.9 (C-4), 161.8 (C-1), 167.9 (CONH), 175.2 (COOH) |

| Mass Spectrometry (EI-MS) | m/z 237 (M⁺, 25%) |

Note: The data presented in this table is for a structurally related compound and is provided for illustrative purposes.

Chromatographic Purity Assessment (e.g., GC analysis)

Chromatographic methods are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Gas chromatography is a widely used technique for the purity assessment of volatile and thermally stable compounds. For the analysis of carboxylic acids like 2-(4-Bromophenoxy)-2-methylpropanoic acid, derivatization to a more volatile ester form (e.g., methyl ester) is often employed to improve chromatographic performance. The analysis of a synthesized batch would involve dissolving a sample in a suitable solvent and injecting it into the GC system. The resulting chromatogram would ideally show a single major peak corresponding to the desired product. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. The presence of additional peaks would indicate the presence of impurities. For instance, in the synthesis of a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, GC analysis was used to determine a purity of over 98%. rsc.org

The retention time of the main peak, under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), serves as a characteristic identifier for the compound. By comparing the retention time of the synthesized product with that of a known standard, its identity can be further confirmed.

Pharmacological and Biological Research

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of a compound delineates how its chemical structure correlates with its biological activity. For 2-(4-Bromophenoxy)-2-methylpropanoic acid, the key structural components for analysis are the bromine atom, the carboxylic acid functional group, and the branched methylpropanoic acid moiety.

Influence of the Bromine Atom on Biological Activity

There is a notable absence of specific studies detailing the influence of the bromine atom on the biological activity of 2-(4-Bromophenoxy)-2-methylpropanoic acid. However, in medicinal chemistry, the introduction of a halogen atom, such as bromine, to a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can affect factors such as lipophilicity, metabolic stability, and the potential for halogen bonding, which can influence how the compound binds to its biological target. Without specific research on this compound, the precise impact of the 4-bromo substitution remains speculative.

Impact of Carboxylic Acid Functional Group on Biological Interactions

The carboxylic acid group is a critical feature for the biological activity of compounds in the fibrate class. This acidic moiety is typically essential for the interaction of these molecules with their primary biological targets, the Peroxisome Proliferator-Activated Receptors (PPARs). The carboxylate anion can form key ionic and hydrogen bond interactions within the ligand-binding domain of PPARs, which is a crucial step in receptor activation. Therefore, it is highly probable that the carboxylic acid functional group of 2-(4-Bromophenoxy)-2-methylpropanoic acid plays a pivotal role in its potential biological interactions.

Investigations into Specific Biological Targets and Mechanisms

Based on its structural resemblance to fibrates, the primary putative biological targets for 2-(4-Bromophenoxy)-2-methylpropanoic acid are the Peroxisome Proliferator-Activated Receptors. Another area of pharmacological interest for structurally related compounds has been the inhibition of Fatty Acid Amide Hydrolase.

Potential as Peroxisome Proliferator-Activated Receptors (PPARs) Agonists

Fibrates are well-established agonists of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Given that 2-(4-Bromophenoxy)-2-methylpropanoic acid possesses the core scaffold of a fibrate, it is hypothesized to act as a PPAR agonist. However, specific studies confirming the activation of any PPAR subtype (α, γ, or δ) by this particular compound are not available in the current body of scientific literature. A study on a more complex, related compound, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013), demonstrated potent pan-PPAR agonist activity, highlighting the potential of the 2-methylpropanoic acid scaffold in designing PPAR activators. nih.govnih.gov

Table 1: Comparison of Fibrate-like Compounds and their PPAR Activity

| Compound | Structure | PPAR Activity |

| Clofibrate (B1669205) | 2-(4-chlorophenoxy)-2-methylpropanoic acid | PPARα agonist wikipedia.orgdrugbank.com |

| MHY2013 | 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid | Pan-PPAR agonist (α, β/δ, γ) nih.govnih.govresearchgate.net |

| 2-(4-Bromophenoxy)-2-methylpropanoic acid | 2-(4-Bromophenoxy)-2-methylpropanoic acid | Not experimentally determined |

This table is for illustrative purposes to show structurally related compounds and their known activities. The activity of 2-(4-Bromophenoxy)-2-methylpropanoic acid has not been reported.

Acetylcholinesterase (AChE) Inhibition Studies

Research into the acetylcholinesterase (AChE) inhibitory potential of compounds structurally related to 2-(4-Bromophenoxy)-2-methylpropanoic acid has yielded promising results. A study on novel bromophenol derivatives demonstrated that these compounds can exhibit considerable AChE inhibition effects. nih.gov The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Another study investigating a series of novel bromophenols reported significant inhibitory actions against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The newly synthesized bromophenols showed Ki values ranging from 4.60±1.15 to 38.13±5.91nM against AChE and 7.36±1.31 to 29.38±3.68nM against BChE. nih.gov Furthermore, the synthesis and biological activity of other bromophenol derivatives have also demonstrated strong inhibitory effects against both cholinergic enzymes, with Ki values for AChE in the nanomolar range (0.13-14.74 nM). nih.gov

These findings suggest that the bromophenoxy moiety is a key pharmacophore for AChE inhibition. The presence of bromine atoms and hydroxyl groups on the phenyl ring appears to be crucial for the inhibitory activity of these compounds.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Bromophenol Derivatives

| Compound Class | Target Enzyme | Inhibition (Ki values) |

|---|---|---|

| Novel Bromophenols | AChE | 4.60±1.15 to 38.13±5.91 nM |

| Novel Bromophenols | BChE | 7.36±1.31 to 29.38±3.68 nM |

| Bromophenol Derivatives | AChE | 0.13-14.74 nM |

Applications in Modulating CFTR Activity (e.g., Potentiators and Inhibitors)

The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein that functions as a chloride ion channel, and its malfunction is the underlying cause of cystic fibrosis. nih.govnih.gov Small molecules that can modulate CFTR activity, known as CFTR modulators, are a critical component of modern cystic fibrosis therapy. cff.orgcff.org These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability. cff.org

Despite a thorough review of the scientific literature, no studies were identified that specifically investigate the effects of 2-(4-Bromophenoxy)-2-methylpropanoic acid or its close structural analogs on CFTR activity. The current research on CFTR modulators is focused on a diverse range of chemical scaffolds, but the phenoxyalkanoic acid class of compounds has not been reported in this context. nih.govnih.gov Therefore, the potential for this compound to act as a CFTR potentiator or inhibitor remains unknown and represents an area for future investigation.

Antioxidant Activity Investigations

The antioxidant properties of bromophenol derivatives have been a significant area of research. Studies have shown that these compounds can act as potent radical scavengers and reducing agents. A series of novel bromophenol derivatives were synthesized and their antioxidant activities were evaluated using various bioanalytical assays, demonstrating considerable antioxidant and antiradical effects. nih.gov

Further investigations into synthesized methylated and acetylated derivatives of natural bromophenols also highlighted their potential antioxidant activities at the cellular level. nih.gov The antioxidant effects of benzylic acid-derived bromophenols were assessed through their DPPH• and ABTS•+ scavenging activities, as well as their ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing capacities, confirming their efficacy as antioxidants. semanticscholar.org The structural features of bromophenols, particularly the presence and position of hydroxyl and bromine substituents on the aromatic ring, are believed to play a crucial role in their antioxidant capacity.

Table 2: Antioxidant Activity of Bromophenol Derivatives

| Assay | Compound Class | Observed Effect |

|---|---|---|

| DPPH Radical Scavenging | Novel Bromophenol Derivatives | Significant Scavenging Activity |

| ABTS Radical Scavenging | Novel Bromophenol Derivatives | Significant Scavenging Activity |

| Ferric (Fe³⁺) Reducing Power | Benzylic Acid-Derived Bromophenols | Effective Reducing Capacity |

Biofilm Inhibition Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. The search for novel biofilm inhibitors is a critical area of research to combat persistent infections. While direct studies on 2-(4-Bromophenoxy)-2-methylpropanoic acid are not available, research on related compounds suggests potential antibiofilm activity.

Natural and synthetic compounds are being investigated for their ability to inhibit biofilm formation. frontiersin.org For instance, certain cis-2-alkenoic acids have been shown to disperse mature biofilms of Pseudomonas aeruginosa. nih.gov Furthermore, a variety of natural and synthetic agents are being explored in combination drug strategies to eradicate biofilms. nih.gov Given that brominated compounds have been reported to possess antimicrobial and antibiofilm properties, it is plausible that 2-(4-Bromophenoxy)-2-methylpropanoic acid could exhibit similar activities. However, specific studies are required to confirm this hypothesis.

Therapeutic Implications and Potential Applications

The pharmacological activities observed in preclinical studies of 2-(4-Bromophenoxy)-2-methylpropanoic acid and its analogs suggest several potential therapeutic applications. The following subsections explore the relevance of these findings in the context of specific diseases.

Relevance in Alzheimer's Disease Treatment Strategies

The demonstrated acetylcholinesterase inhibitory activity of bromophenol and phenoxy derivatives positions these compounds as potentially relevant for Alzheimer's disease (AD) treatment. nih.gov The primary therapeutic approach for AD involves enhancing cholinergic neurotransmission through the inhibition of AChE. The significant AChE inhibitory potency of compounds structurally similar to 2-(4-Bromophenoxy)-2-methylpropanoic acid suggests that it could contribute to this therapeutic strategy. nih.govnih.gov

In addition to AChE inhibition, the antioxidant properties of these compounds may also be beneficial in the context of AD, as oxidative stress is a well-established factor in the pathogenesis of the disease. amegroups.org A novel synthetic compound with antioxidant and anti-inflammatory activity has been shown to alleviate cognitive deficits in rat models of Alzheimer's disease. amegroups.org The multifaceted nature of AD pathology suggests that compounds with multiple mechanisms of action, such as combined AChE inhibition and antioxidant activity, could be particularly effective. nih.govmdpi.com

Potential in Anti-inflammatory Agents (e.g., COX-II inhibition studies of related compounds)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs. ijpda.orgnih.gov While there are no direct studies on the COX-2 inhibitory activity of 2-(4-Bromophenoxy)-2-methylpropanoic acid, the anti-inflammatory potential of related chemical structures has been explored.

The development of novel synthetic COX-2 inhibitors is an active area of research, with various chemical scaffolds being investigated. nih.govnih.gov Natural compounds are also being explored as sources of new COX-2 inhibitors. researchgate.net Given the broad biological activities of phenoxyalkanoic acid derivatives, it is conceivable that 2-(4-Bromophenoxy)-2-methylpropanoic acid could possess anti-inflammatory properties, potentially through the inhibition of COX-2. However, dedicated enzymatic and in vivo studies are necessary to validate this hypothesis and determine its potency and selectivity.

Novel Radiotherapy Sensitizers (related phenoxyaromatic acid analogues)

Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the radioresistance of hypoxic tumor cells (cells in a low-oxygen environment). mdpi.comphysiciansweekly.com Researchers have investigated phenoxyaromatic acid analogues as novel radiotherapy sensitizers. mdpi.com These compounds are designed to increase the oxygen concentration within tumors, thereby enhancing the effectiveness of radiation treatment. mdpi.comphysiciansweekly.com

The mechanism of action is inspired by allosteric modulators of hemoglobin, which can improve the release of oxygen from red blood cells into tissues. mdpi.com A promising compound in this class is efaproxiral, a phenoxyacetic acid derivative, which has been shown in clinical trials to enhance the effect of radiotherapy in patients with advanced lung cancer. mdpi.com Research involves the design and synthesis of new analogues with improved efficacy and safety profiles. In vitro studies have identified compounds that improve the oxygen-releasing properties of red blood cells more effectively than efaproxiral. mdpi.com Furthermore, in vivo assays have confirmed that certain analogues exhibit a significant radiosensitization effect in animal models of glioblastoma. mdpi.comphysiciansweekly.com

Hypoglycemic Agent Research (clofibric acid analogues)

Analogues of clofibric acid, commonly known as fibrates, are a class of drugs primarily used to treat dyslipidemia (abnormal levels of lipids in the blood). researchgate.net They function by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that play a key role in regulating lipid and glucose metabolism. researchgate.net

The connection between PPAR activation and glucose metabolism has prompted research into the potential of clofibric acid analogues as hypoglycemic agents for managing diabetes. Studies have explored how these compounds might improve insulin (B600854) sensitivity and glucose control. For instance, research has shown that some fibrates can have beneficial effects in diabetic patients who are not adequately controlled by standard oral hypoglycemic agents. mdpi.com The development of new clofibric acid analogues continues, with the aim of creating dual agonists that can simultaneously manage both dyslipidemia and hyperglycemia, which are often co-morbid conditions. researchgate.net

Research into Antihypertensive Properties (related methylpropanoic acids)

Research has indicated that short-chain fatty acids, including derivatives of propanoic acid (propionate), may play a role in cardiovascular health and the regulation of blood pressure. Studies have shown that propionate (B1217596) can protect against cardiovascular damage associated with hypertension. nih.gov

The mechanism appears to be linked to the immune-modulatory effects of these fatty acids. Propionate has been observed to attenuate cardiac hypertrophy, fibrosis, and vascular dysfunction in animal models of hypertension. These protective effects are thought to be mediated, at least in part, by regulatory T cells. While this research focuses on simpler propanoic acid structures rather than complex phenoxy derivatives, it provides a rationale for investigating the potential antihypertensive properties of the broader class of substituted methylpropanoic acids. nih.gov

Table of Compounds

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to predict how a ligand, such as a derivative of 2-(4-Bromophenoxy)-2-methylpropanoic acid, might interact with a biological target, typically a protein or enzyme. nih.gov

Ligand-receptor interactions are the foundation of many biological processes. The associations between molecules like proteins, lipids, and nucleic acids are central to signal transduction. researchgate.net Computational studies can predict the strength and type of these interactions. Molecular docking simulations for derivatives containing the 4-bromophenyl moiety have shown the ability of these compounds to fit within the binding pockets of various enzymes. nih.govresearchgate.net The interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While direct studies on the binding kinetics of 2-(4-Bromophenoxy)-2-methylpropanoic acid are not extensively documented, the general principles are well-established. Binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off), defines the speed at which a drug binds to and dissociates from its receptor. researchgate.netuni-heidelberg.de These parameters are increasingly considered alongside binding affinity in drug discovery to optimize for better in vivo efficacy. uni-heidelberg.deresearchgate.net Computational approaches, such as molecular dynamics (MD) simulations and quantitative structure-kinetics relationships (QSKRs), are being developed to predict these kinetic parameters. researchgate.netuni-heidelberg.de

Molecular docking is a key computational tool for predicting how a ligand binds to a receptor's active site. nih.gov For compounds containing a 4-bromophenyl group, docking studies have been performed against various biological targets. For instance, in studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, compounds showed good docking scores within the binding pockets of selected proteins, indicating favorable binding orientations. nih.govresearchgate.net Similarly, docking analyses of other pyrazole (B372694) derivatives with a 4-bromophenyl group have been used to predict binding energies and conformations with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr These studies help visualize the three-dimensional interactions and rationalize the compound's potential biological activity.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are vital for investigating the electronic structure and properties of molecules. irjweb.com These methods provide detailed information on molecular orbitals, charge distribution, and reactivity.

An electronic excitation can be described as the transition of an electron from an occupied orbital (creating a "hole") to an unoccupied orbital. Intramolecular charge transfer (ICT) is a process where this excitation causes a significant shift of electron density from one part of a molecule (the donor) to another (the acceptor). arxiv.org This phenomenon is fundamental to the function of many photoactive materials used in applications like organic light-emitting diodes (OLEDs) and photovoltaics. arxiv.org

The analysis of electron-hole separation can be performed using various computational methods. arxiv.org For instance, the analysis of the transition density matrix can provide the distance between the electron and the hole, offering a quantitative measure of charge transfer. arxiv.org In donor-bridge-acceptor systems, computational studies can characterize excited states as having either local excitation (LE) or charge-transfer (CT) character. chemrxiv.org For molecules containing electron-donating and electron-accepting moieties, this analysis is crucial for predicting their photophysical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (E_gap). youtube.com A small energy gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests high stability. irjweb.com DFT calculations are commonly used to determine the energies of these orbitals and the resulting gap. These calculations provide insights into the molecule's stability and potential for intramolecular charge transfer. researchgate.netresearchgate.net

Below is a representative table of DFT-calculated electronic properties for a generic aromatic compound, illustrating the type of data obtained from such studies.

| Parameter | Description | Typical Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 |

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | -4.05 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, optical data storage, and information processing. jhuapl.edunih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. nih.gov

The presence of heavy atoms, such as bromine, can have a significant effect on the NLO properties of chromophores. researchgate.net Studies have shown that bromo-containing chromophores can have static first molecular hyperpolarizability (β₀) values that are 1.24 to 5.75 times higher than their chloro-containing counterparts, without negatively impacting optical transparency. researchgate.net Quantum chemistry calculations are used to understand the reasons for these enhanced NLO effects. researchgate.net The NLO response of a material is often evaluated by its hyperpolarizability; a higher value indicates a stronger NLO effect, making the material potentially useful for modern optoelectronic applications. acs.org

Nonlinear Optical (NLO) Properties

Dipole Moment, Polarizability, and Hyperpolarizability

Computational studies utilizing methods like Density Functional Theory (DFT) are essential for determining the electronic properties of a molecule, such as its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding a molecule's interaction with electric fields and its potential in nonlinear optical applications.

Dipole Moment (μ): This vector quantity measures the separation of positive and negative charges within a molecule, influencing its solubility and interaction with polar solvents and biological targets.

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): This higher-order tensor quantity is related to the nonlinear optical (NLO) response of a molecule, indicating its potential for applications in technologies like frequency doubling.

Despite the relevance of these properties, specific calculated values for 2-(4-Bromophenoxy)-2-methylpropanoic acid have not been reported in the surveyed literature. General studies on similar molecular structures often employ DFT calculations to predict these values and understand structure-property relationships.

Table 1: Computational Electronic Properties (Hypothetical Data) No specific data is available in the literature for 2-(4-Bromophenoxy)-2-methylpropanoic acid. The table below is for illustrative purposes only.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First Hyperpolarizability (β) | Data not available | esu |

Spectroscopic Property Predictions (e.g., NMR, IR)

Theoretical calculations are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT and other ab initio methods can forecast the vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. For 2-(4-Bromophenoxy)-2-methylpropanoic acid, specific computational predictions of its IR and NMR spectra are not found in the available research. Such studies on related fibric acids have been performed to correlate computed chemical shifts with experimental data, aiding in conformational analysis. nih.gov

Table 2: Predicted Spectroscopic Data (Hypothetical) Specific predicted spectroscopic data for 2-(4-Bromophenoxy)-2-methylpropanoic acid is not available. This table is for illustrative purposes.

| Spectroscopy | Key Predicted Peaks/Shifts | Functional Group/Proton Environment |

|---|---|---|

| IR | Data not available | C=O (Carboxylic acid), C-O (Ether), C-Br |

| 1H NMR | Data not available | -COOH, Aromatic protons, -CH3 |

| 13C NMR | Data not available | C=O, Aromatic carbons, Quaternary carbon |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules or biological receptors. MD studies have been conducted on other fibrate derivatives to understand their conformational preferences and flexibility, which are important for receptor binding. nih.goveurjchem.com However, there are no specific published molecular dynamics simulation studies focusing on 2-(4-Bromophenoxy)-2-methylpropanoic acid.

Structure-Based Drug Design Initiatives

As a fibrate analogue, 2-(4-Bromophenoxy)-2-methylpropanoic acid is presumed to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). Structure-based drug design is a common strategy for developing potent and selective PPAR agonists. This process involves using the three-dimensional structure of the receptor's ligand-binding domain to design molecules that fit precisely and elicit a desired biological response.

While extensive structure-based design initiatives have been documented for various PPAR agonists, leading to the development of drugs for metabolic disorders, specific initiatives detailing the design or optimization of 2-(4-Bromophenoxy)-2-methylpropanoic acid are not described in the scientific literature. nih.govnih.govmdpi.comelsevierpure.commdpi.com Research in this area typically focuses on modifying the core fibrate structure to improve affinity, selectivity (for PPARα, PPARγ, or PPARδ), and pharmacokinetic properties. nih.govelsevierpure.com

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Isomeric Content Determination (e.g., GC, HPLC)

Chromatographic methods are indispensable for assessing the purity of 2-(4-Bromophenoxy)-2-methylpropanoic acid and for quantifying the presence of any isomers, which is critical for its application in fields like pharmaceutical synthesis.

Gas Chromatography (GC) is a principal technique for monitoring the purity of 2-(4-Bromophenoxy)-2-methylpropanoic acid, particularly in identifying and quantifying isomeric impurities such as 2-(3-bromophenyl)-2-methylpropanoic acid. google.compatsnap.com During the synthesis process, GC analysis is employed to track the consumption of starting materials and the formation of the desired product and its isomers. google.com For instance, reaction monitoring has shown varying levels of the 3-bromo isomer, highlighting the importance of this analytical control.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of 2-(4-Bromophenoxy)-2-methylpropanoic acid. Supplier specifications often indicate HPLC as the method for purity determination. While detailed public methodologies are scarce, reversed-phase HPLC is a common approach for separating acidic compounds. chromatographyonline.compensoft.netnih.govmdpi.com A typical reversed-phase HPLC setup would likely involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with an acid modifier, such as trifluoroacetic acid, to ensure good peak shape. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the unequivocal identification and structural confirmation of 2-(4-Bromophenoxy)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: In the proton NMR spectrum, distinct signals would be expected for the aromatic protons on the bromophenoxy group, the methyl protons, and the carboxylic acid proton. The aromatic protons would typically appear as a set of doublets in the downfield region. The two methyl groups, being chemically equivalent, would likely present as a singlet. The acidic proton of the carboxyl group would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

13C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carboxylic acid, as well as the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the bromo and ether substituents.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(4-Bromophenoxy)-2-methylpropanoic acid would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm-1 is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp peak typically between 1700 and 1725 cm-1 corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info The spectrum would also display absorptions corresponding to C-O stretching of the ether linkage and C-Br stretching, as well as characteristic peaks for the aromatic ring.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of 2-(4-Bromophenoxy)-2-methylpropanoic acid, the molecular ion peak [M]+ would be observed. docbrown.info Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be visible, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the molecule. chemguide.co.uklibretexts.org

Advanced Characterization for Specific Research Needs

For more in-depth research and to meet specific application requirements, advanced analytical techniques may be employed.

X-ray Crystallography , while not commonly reported for this specific compound, is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds, this method has been used to confirm molecular structure and study intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net Such an analysis of 2-(4-Bromophenoxy)-2-methylpropanoic acid could provide valuable insights into its solid-state conformation and packing.

Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , are used to investigate the thermal properties of materials. abo.firesearchgate.netredalyc.orgtainstruments.com DSC could be used to determine the melting point and enthalpy of fusion of 2-(4-Bromophenoxy)-2-methylpropanoic acid, as well as to study any solid-state phase transitions. TGA would provide information on the thermal stability of the compound and its decomposition profile as a function of temperature.

Environmental Fate and Degradation Studies

Environmental Persistence and Degradation Pathways

The environmental persistence of 2-(4-Bromophenoxy)-2-methylpropanoic acid is anticipated to be influenced by the stability of its core structures: the brominated aromatic ring, the ether linkage, and the carboxylic acid side chain.

Phenoxyalkanoic acids, a class of herbicides structurally related to the target compound, exhibit variable persistence in the environment. Their degradation is primarily mediated by microbial activity, with factors such as soil type, temperature, moisture, and the resident microbial population playing crucial roles. nih.govresearchgate.net For instance, the half-life of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) in soil is relatively short, averaging around 10 days, but can be significantly longer in conditions unfavorable to microbial activity. researchgate.net The degradation of phenoxyalkanoic acids can occur under both aerobic and anaerobic conditions. nih.gov

The presence of a bromine substituent on the aromatic ring is a key factor influencing persistence. Halogenated aromatic compounds can be more resistant to degradation than their non-halogenated counterparts. However, various microorganisms have demonstrated the ability to dehalogenate brominated compounds. dntb.gov.ua For example, bacterial strains such as Sphingomonas sp. and Pseudomonas cepacia have been shown to be effective in the biodegradation of brominated diphenyl ether derivatives. mdpi.com

The ether linkage is another critical feature. While the ether bond is generally stable, numerous microorganisms have evolved enzymatic systems capable of its cleavage. nih.gov Bacteria and fungi can degrade a wide variety of ether-containing compounds, often initiating the process through oxidation. nih.govresearchgate.net Rhodococcus sp. strain DEE5151, for instance, has been shown to degrade various alkyl and aralkyl ethers. nih.gov

Given these points, the degradation of 2-(4-Bromophenoxy)-2-methylpropanoic acid in the environment is likely to proceed through several potential pathways:

Ether Cleavage: Microbial enzymes could cleave the ether bond, leading to the formation of 4-bromophenol (B116583) and 2-hydroxy-2-methylpropanoic acid.

Dehalogenation: The bromine atom could be removed from the aromatic ring, a process known as dehalogenation, which can occur under both aerobic and anaerobic conditions.

Side-Chain Oxidation: The 2-methylpropanoic acid side chain could undergo oxidation.

Aromatic Ring Cleavage: Following initial transformations, the aromatic ring can be opened and further degraded by microbial action. nih.gov

The rate and dominant pathway of degradation will ultimately depend on the specific environmental conditions and the microbial communities present.

Transformation Products and Metabolites

Based on the degradation pathways of structurally similar compounds, several transformation products and metabolites of 2-(4-Bromophenoxy)-2-methylpropanoic acid can be hypothesized.

Cleavage of the ether linkage is a common degradation pathway for phenoxy compounds. This would likely yield 4-bromophenol and 2-hydroxy-2-methylpropanoic acid . Brominated phenols themselves are subject to further transformation in the environment. nih.gov

Microbial degradation of the aromatic ring could lead to a variety of intermediate products. For instance, the degradation of aromatic hydrocarbons often proceeds through the formation of catechols, which are then subject to ring cleavage. nih.gov Therefore, brominated catechol derivatives could be transient intermediates in the degradation of the aromatic portion of the molecule.

The table below summarizes the potential transformation products based on the degradation of analogous compounds.

| Precursor Compound Analogue | Degradation Pathway | Potential Transformation Products of 2-(4-Bromophenoxy)-2-methylpropanoic acid |

| Phenoxyalkanoic Acids | Ether linkage cleavage | 4-Bromophenol, 2-Hydroxy-2-methylpropanoic acid |

| Brominated Aromatic Compounds | Dehalogenation, Ring Cleavage | Phenol, Catechol derivatives |

| Aromatic Hydrocarbons | Ring oxidation and cleavage | Brominated catechols, Ring-opened aliphatic acids |

It is also important to consider that under certain abiotic conditions, such as exposure to UV irradiation, brominated phenols have the potential to be converted into more toxic compounds like polybrominated dioxins and furans. nih.gov

Impact on Environmental Systems and Organisms (e.g., non-target species)

The potential impact of 2-(4-Bromophenoxy)-2-methylpropanoic acid on environmental systems and non-target organisms can be inferred from the ecotoxicity of its structural analogues and potential degradation products.

Brominated Phenols: A primary concern would be the formation of brominated phenols, such as 4-bromophenol, upon ether linkage cleavage. Bromophenols are known environmental contaminants with documented toxic effects. nih.govnih.gov They have been shown to act as endocrine disruptors and can exhibit cytotoxicity. nih.gov The toxicity of bromophenols can vary depending on the degree and position of bromination.

Phenoxyalkanoic Acids: While used as herbicides, phenoxyalkanoic acids can also affect non-target species. For example, 2,4-D has been reported to cause low growth rates, reproductive problems, and even death in various non-target organisms, including fish and invertebrates. researchgate.net The specific toxicity depends on the compound and the organism .

The table below presents ecotoxicity data for some compounds structurally related to 2-(4-Bromophenoxy)-2-methylpropanoic acid and its potential degradation products.

| Compound | Organism | Endpoint | Value |

| 2,4-D | Fish (Rainbow Trout) | 96-hour LC50 | 1.1 mg/L |

| 4-Bromophenol | Daphnia magna | 48-hour EC50 | 3.5 mg/L |

| Phenol | Fish (Fathead Minnow) | 96-hour LC50 | 25.8 mg/L |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

The introduction of 2-(4-Bromophenoxy)-2-methylpropanoic acid into the environment could potentially lead to the exposure of aquatic and terrestrial organisms to the parent compound and its transformation products. The extent of the impact would depend on the concentration, persistence, and bioavailability of these substances in different environmental compartments. Given the known toxicity of related compounds, a thorough environmental risk assessment would be necessary to fully understand the potential consequences of its release.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatives with Enhanced Efficacy or Selectivity

A significant avenue for future research lies in the design and synthesis of novel derivatives of 2-(4-Bromophenoxy)-2-methylpropanoic acid. The goal of such chemical modifications would be to improve its pharmacological profile, including enhanced potency, selectivity for specific PPAR isoforms (α, γ, or δ), and optimized pharmacokinetic properties.

Key Research Objectives:

Synthesis of Analogs: Systematic structural modifications of the parent molecule can be undertaken. This could involve altering the substituent on the phenyl ring, modifying the carboxylic acid group to other acidic isosteres, or introducing different spacer groups between the phenoxy and propanoic acid moieties. For instance, the synthesis of chiral analogues could be explored, as stereochemistry can significantly impact biological activity and toxicity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial component of developing new derivatives is the establishment of comprehensive SAR. These studies would correlate specific structural features with biological activity, providing a roadmap for designing more effective compounds.

Selective PPAR Modulators (SPPARMs): The development of selective PPARα modulators (SPPARMα) with improved efficacy and fewer off-target effects is a promising direction. mdpi.comnih.gov Research could focus on creating derivatives of 2-(4-Bromophenoxy)-2-methylpropanoic acid that exhibit high selectivity for PPARα, potentially leading to better therapeutic outcomes in dyslipidemia with an improved safety profile. mdpi.comnih.gov

Dual and Pan-PPAR Agonists: There is growing interest in developing dual or pan-PPAR agonists that can simultaneously target multiple PPAR isoforms. mdpi.commdpi.com This approach could offer broader therapeutic benefits for complex metabolic disorders like metabolic syndrome and type 2 diabetes by addressing various pathological pathways. mdpi.comnih.gov

| Derivative Strategy | Objective | Potential Advantage |

| Chiral Synthesis | Isolate and test individual enantiomers | Improved therapeutic index and reduced side effects |

| Bioisosteric Replacement | Replace carboxylic acid with other acidic groups | Enhanced oral bioavailability and metabolic stability |

| Phenyl Ring Substitution | Introduce different functional groups | Modulate potency and selectivity for PPAR isoforms |

| Hybrid Molecules | Combine with other pharmacophores | Synergistic effects and multi-target activity |

In-depth Mechanistic Studies of Biological Activities

While the biological activities of 2-(4-Bromophenoxy)-2-methylpropanoic acid can be inferred from its structural similarity to fibrates, detailed mechanistic studies are essential to understand its precise molecular interactions and downstream effects.

Areas for Investigation:

PPAR Binding and Activation: Quantitative assays are needed to determine the binding affinity and activation potency of the compound for each of the three PPAR isoforms. This will clarify whether it acts as a selective agonist or a broader-spectrum modulator.

Target Gene Analysis: Once PPAR activation is confirmed, downstream gene expression analysis in relevant cell types (e.g., hepatocytes, myocytes, adipocytes) will be crucial. This will reveal the specific metabolic and inflammatory pathways modulated by the compound. nih.gov

PPAR-Independent Effects: It is also important to investigate potential biological effects that are independent of PPAR activation. Some fibrates have been shown to exert off-target effects, and understanding these will be critical for a complete pharmacological profile. nih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory properties of fibrates are well-documented. nih.govoup.com In-depth studies should explore the specific anti-inflammatory signaling pathways affected by 2-(4-Bromophenoxy)-2-methylpropanoic acid, such as the inhibition of NF-κB and other pro-inflammatory transcription factors. mdpi.com

Advanced Computational Modeling and AI-driven Discovery

The integration of computational approaches, including artificial intelligence (AI), can significantly accelerate the research and development process for 2-(4-Bromophenoxy)-2-methylpropanoic acid and its derivatives.

Computational Strategies:

Molecular Docking and Virtual Screening: In silico molecular docking studies can predict the binding modes of 2-(4-Bromophenoxy)-2-methylpropanoic acid and a virtual library of its derivatives with the ligand-binding domains of PPARs. pharmainfo.inacs.org This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives.

AI and Machine Learning: AI and machine learning algorithms can be trained on existing data for fibrates and other PPAR modulators to identify novel chemical scaffolds with a high probability of desired biological activity. nih.govarxiv.org Generative AI models can even design entirely new molecules with optimized properties. nih.govyoutube.com

Pharmacokinetic and Toxicity Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. youtube.com

Exploration of New Therapeutic Applications

Beyond the traditional use of fibrates in treating dyslipidemia, future research should explore the potential of 2-(4-Bromophenoxy)-2-methylpropanoic acid in a broader range of therapeutic areas.

Potential New Indications:

Non-alcoholic Fatty Liver Disease (NAFLD): Given the role of PPARα in hepatic lipid metabolism, this compound could be investigated for the treatment of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). acs.orgdovepress.com

Diabetic Microvascular Complications: Clinical trials with fenofibrate (B1672516) have shown benefits in reducing the progression of diabetic retinopathy and other microvascular complications. nih.gov Similar investigations could be warranted for 2-(4-Bromophenoxy)-2-methylpropanoic acid.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of PPAR agonists suggest their potential use in chronic inflammatory and autoimmune conditions. oup.com

Cancer Therapy: Some studies have suggested that fibrates may possess anticancer effects through various mechanisms, including the induction of apoptosis and cell-cycle arrest. pharmainfo.innih.gov This represents a novel and exciting area for future investigation.

Sustainable Synthesis and Production Methodologies

The development of environmentally friendly and cost-effective methods for the synthesis and production of 2-(4-Bromophenoxy)-2-methylpropanoic acid is a critical aspect of future research, aligning with the principles of green chemistry.

Focus Areas for Sustainable Chemistry:

Green Solvents and Catalysts: Research into the use of greener solvents and catalysts can reduce the environmental impact of the manufacturing process.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Continuous flow manufacturing processes can improve efficiency, safety, and scalability while minimizing waste.

Biodegradability and Ecotoxicity: Studies on the environmental fate of 2-(4-Bromophenoxy)-2-methylpropanoic acid are important. Research has shown that its structural isomer, clofibric acid, is resistant to microbial degradation. scispace.com Therefore, designing derivatives with improved biodegradability or developing effective methods for their removal from wastewater would be a valuable contribution.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-bromophenoxy)-2-methylpropanoic acid, and how do substituents influence reaction pathways?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, analogous compounds like 2-(4-chlorophenoxy)-2-methylpropanoic acid derivatives are synthesized via ester intermediates (e.g., reaction with 2-hydroxyethyl or 3-hydroxypropyl esters) . Adapting these methods, bromophenoxy derivatives may require brominated aryl precursors and base-catalyzed coupling with α-methylpropanoic acid.

- Substituent Effects : Bromine’s electron-withdrawing nature (vs. chlorine) may reduce nucleophilicity, necessitating harsher conditions (e.g., higher temperatures or polar aprotic solvents). Steric effects from the methyl group at the α-position could influence regioselectivity .

Q. What analytical techniques are critical for characterizing 2-(4-bromophenoxy)-2-methylpropanoic acid and verifying purity?

- Gas Chromatography (GC) : Use non-polar columns (e.g., OV-101) with isothermal conditions for retention index (RI) validation. Reference RI data for brominated arylpropanoic acids (e.g., 2-(4-bromophenyl)propanoic acid) can guide method optimization .

- Mass Spectrometry (MS) : Electron ionization (EI) provides fragmentation patterns; molecular ion peaks at m/z 229 (base peak for brominated analogs) confirm molecular weight .

- X-ray Crystallography : For structural validation, single-crystal studies (e.g., as done for 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid) resolve bond angles and confirm stereochemistry .

Q. What safety protocols are essential for handling brominated arylpropanoic acids in laboratory settings?

- Exposure Control : Monitor airborne concentrations via GC-MS. Use fume hoods and engineering controls if thresholds exceed recommended levels (e.g., <0.1 mg/m³ for similar brominated compounds) .

- Contamination Mitigation : Employ emergency showers/eye washes, and use PPE (gloves, lab coats). Decontaminate spills with activated carbon or neutralizers (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How does the electronic nature of the bromophenoxy group affect the compound’s reactivity in nucleophilic or electrophilic reactions?

- Mechanistic Insight : The bromine atom’s inductive effect increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., ester hydrolysis). Comparative studies with chloro- or methyl-substituted analogs reveal slower reaction kinetics due to bromine’s lower electronegativity .

- Experimental Validation : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals. Compare with experimental results from kinetic studies (e.g., hydrolysis rates under basic conditions) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for structurally similar brominated propanoic acids?

- Data Cross-Validation :

- NMR : Compare chemical shifts of the α-methyl group (δ ~1.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm) with published data for 2-(4-bromophenyl)propanoic acid .

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and phenolic O–H (if present) at ~3200 cm⁻¹. Discrepancies may arise from polymorphism or solvent effects .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Q. How can researchers optimize the stability of 2-(4-bromophenoxy)-2-methylpropanoic acid under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–13). Bromophenoxy esters degrade faster in alkaline conditions due to hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For brominated analogs, degradation typically occurs above 150°C .

- Formulation Solutions : Lyophilization or encapsulation in cyclodextrins enhances stability in aqueous media .

Methodological Notes

- Synthetic Routes : Prioritize regioselective bromination (e.g., using NBS in DMF) to avoid di-substitution .

- Data Reproducibility : Validate GC-MS methods with internal standards (e.g., deuterated analogs) to account for matrix effects .

- Safety Compliance : Align protocols with GHS classifications for brominated compounds, including hazard codes H315 (skin irritation) and H319 (eye damage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.